molecular formula C27H25N3O3 B1656917 [2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate CAS No. 5478-70-6

[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate

Cat. No.: B1656917
CAS No.: 5478-70-6
M. Wt: 439.5 g/mol
InChI Key: MXWWPHRIHTYRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both carbazole and indole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the carbazole and indole intermediates, followed by their coupling through carbamoylation and esterification reactions. Common reagents used in these reactions include carbamoyl chlorides, esters, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted carbazole and indole derivatives, which can have different functional groups attached, depending on the reagents and conditions used.

Scientific Research Applications

[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of [2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Carbazole derivatives: These compounds share the carbazole moiety and have similar electronic properties.

    Indole derivatives: Compounds with the indole structure are known for their biological activity and are often used in medicinal chemistry.

Uniqueness

[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate is unique due to the combination of carbazole and indole moieties in a single molecule. This dual structure allows it to exhibit properties and activities that are not seen in compounds containing only one of these moieties.

Properties

CAS No.

5478-70-6

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C27H25N3O3/c1-2-30-24-10-6-4-8-21(24)22-15-19(12-13-25(22)30)29-26(31)17-33-27(32)14-11-18-16-28-23-9-5-3-7-20(18)23/h3-10,12-13,15-16,28H,2,11,14,17H2,1H3,(H,29,31)

InChI Key

MXWWPHRIHTYRTC-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC(=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC(=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C51

Origin of Product

United States

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